3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate
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Overview
Description
3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylpropyl group attached to a naphthalene ring, which is further substituted with a dimethylamino group and a sulfonate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 3-phenylpropyl bromide with 5-(dimethylamino)naphthalene-1-sulfonic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium halides). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties .
Scientific Research Applications
3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: The compound is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: In biological research, the compound serves as a fluorescent marker for imaging and tracking cellular processes.
Medicine: The compound’s fluorescent properties are utilized in diagnostic assays and imaging techniques.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate is primarily based on its ability to interact with specific molecular targets. The dimethylamino group enhances its binding affinity to certain biomolecules, while the sulfonate group facilitates solubility and interaction with aqueous environments. The compound’s fluorescence properties are attributed to the naphthalene ring, which undergoes electronic transitions upon excitation .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: Similar in structure, dansyl chloride is widely used as a fluorescent labeling reagent.
Fluorescein: Another fluorescent compound, fluorescein, is commonly used in biological imaging.
Uniqueness
The uniqueness of 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate lies in its combination of functional groups, which impart distinct chemical and physical properties. Its strong fluorescence, coupled with its ability to undergo various chemical reactions, makes it a versatile compound for diverse scientific applications .
Properties
CAS No. |
601488-42-0 |
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Molecular Formula |
C21H23NO3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H23NO3S/c1-22(2)20-14-6-13-19-18(20)12-7-15-21(19)26(23,24)25-16-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-15H,8,11,16H2,1-2H3 |
InChI Key |
NEXQEMLDPZGVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OCCCC3=CC=CC=C3 |
Origin of Product |
United States |
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